molecular formula C10H13F2NO2 B13257986 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol

2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol

Cat. No.: B13257986
M. Wt: 217.21 g/mol
InChI Key: SAJXXYKTJUHYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-(Difluoromethoxy)benzaldehyde and 2-aminoethanol.

    Formation of Schiff Base: The aldehyde group of 2-(Difluoromethoxy)benzaldehyde reacts with the amino group of 2-aminoethanol to form a Schiff base under acidic or basic conditions.

    Reduction: The Schiff base is then reduced, often using a reducing agent like sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction intermediates.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol can undergo oxidation to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced further to modify the functional groups, such as reducing the hydroxyl group to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study the effects of difluoromethoxy groups on biological activity. It can serve as a model compound for understanding how such groups interact with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific characteristics.

Mechanism of Action

The mechanism by which 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxyphenyl)methylaminoethanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxyphenyl)methylaminoethanol: Contains a trifluoromethoxy group, which can have different electronic and steric effects.

    2-(Chloromethoxyphenyl)methylaminoethanol: Features a chloromethoxy group, which can alter its reactivity and biological activity.

Uniqueness

2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties. This group can enhance the compound’s metabolic stability and influence its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

2-[[2-(difluoromethoxy)phenyl]methylamino]ethanol

InChI

InChI=1S/C10H13F2NO2/c11-10(12)15-9-4-2-1-3-8(9)7-13-5-6-14/h1-4,10,13-14H,5-7H2

InChI Key

SAJXXYKTJUHYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.